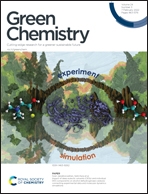Towards a holistic approach to metrics for the 21st century pharmaceutical industry†
Green Chemistry Pub Date: 2015-03-27 DOI: 10.1039/C5GC00340G
Abstract
A unified metrics toolkit has been developed to evaluate sustainability of reactions, encompassing a comprehensive and holistic range of criteria for measuring how green a reaction is, covering quantitative and qualitative criteria both upstream and downstream of the reaction itself. In addition, three new metrics are proposed, optimum efficiency (OE), renewable percentage (RP) and waste percentage (WP). The structure of the toolkit is tailored to give a level of detail and complexity commensurate with the stage of research, with an initial ‘light-touch’ appraisal at a few mg scale through to very in-depth analyses incorporating lifecycle considerations at large (multi-kg) scale. The toolkit additionally allows benchmarking of reactions against state-of-the-art in terms of their ‘green credentials’. By promoting critical thinking in the user it also lends itself to being an educational tool, and its widespread adoption will support the training of a new generation of chemists to whom the use of greener and more sustainable techniques becomes second nature.

Recommended Literature
- [1] Platinum(0)-mediated C–O bond activation of ethers via an SN2 mechanism†
- [2] Asymmetric tandem Michael addition–ylide olefination reaction for the synthesis of optically active cyclohexa-1,3-diene derivatives†
- [3] Inside front cover
- [4] Er3+-doped YbPO4 up-conversion porous nanospheres for UCL/CT bimodal imaging in vivo and chemotherapy†
- [5] Simple flow system for the rapid pre-concentration and potentiometric determination of fluoride using a micro-column and a wall-jet electrode
- [6] Synthesis and upconversion emission studies of CaYF5:Ho3+/Yb3+ phosphor and its applications in optical thermometry, fingerprint detection, and security ink†
- [7] Effect of TiO2-nanoparticles on copper toxicity to bacteria: role of bacterial surface
- [8] Efficient eco-clean upgrading of isolated cellulose fibers by polyoxometalate (POM) catalyzed ozonation boosted by enzymes
- [9] Study of spontaneous aggregation of proteins in the thin gap of a surface force apparatus
- [10] A facile and chemoselective conjugate reduction using polymethylhydrosiloxane (PMHS) and catalytic B(C6F5)3†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 87150-13-8
-
CAS no.: 19146-51-1
-
CAS no.: 132636-26-1
-
2,5-Furandione, 3-(acetyloxy)-
CAS no.: 19064-79-0









